molecular formula C30H63N2O6P B12786766 rac-3-Eicosanamido-2-ethoxypropyl phosphocholine CAS No. 149576-20-5

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine

Cat. No.: B12786766
CAS No.: 149576-20-5
M. Wt: 578.8 g/mol
InChI Key: HZHHKNWHKFCVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is a synthetic phospholipid compound. It is structurally characterized by the presence of an eicosanamido group, an ethoxypropyl chain, and a phosphocholine head group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine typically involves the following steps:

    Amidation: The initial step involves the formation of the eicosanamido group through the reaction of eicosanoic acid with an appropriate amine under dehydrating conditions.

    Phosphorylation: The final step involves the phosphorylation of the intermediate product to introduce the phosphocholine head group. This is typically achieved using phosphoryl chloride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine head group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. It is known to inhibit protein kinase C, a key enzyme in signal transduction pathways . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is unique due to its longer eicosanamido chain, which may confer different biophysical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

149576-20-5

Molecular Formula

C30H63N2O6P

Molecular Weight

578.8 g/mol

IUPAC Name

[2-ethoxy-3-(icosanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H63N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)31-27-29(36-7-2)28-38-39(34,35)37-26-25-32(3,4)5/h29H,6-28H2,1-5H3,(H-,31,33,34,35)

InChI Key

HZHHKNWHKFCVMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.